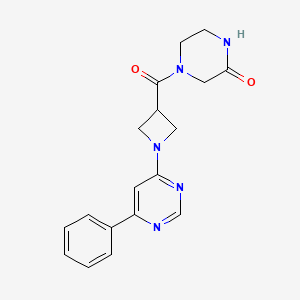

4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-2-one is a synthetic molecule that appears to be designed for potential use in drug discovery. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their relevance in medicinal chemistry.

Synthesis Analysis

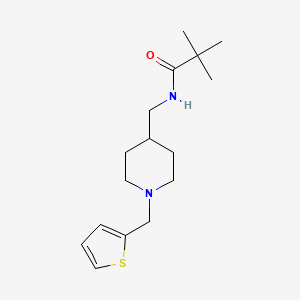

The synthesis of related heterocyclic compounds is detailed in the first paper, where 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were created . These compounds were synthesized on a gram scale, indicating a method that could potentially be applied to the synthesis of 4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-2-one. The key synthetic step involved cyclization of N-protected precursors, which could be a relevant technique for synthesizing the azetidine core of the target compound.

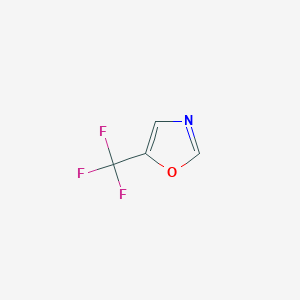

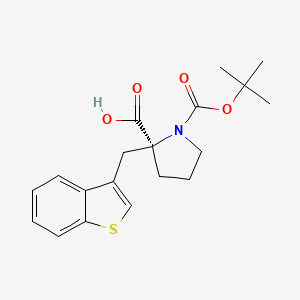

Molecular Structure Analysis

X-ray diffraction studies were used to analyze the molecular geometry of the synthesized isosteres in the first paper . These studies revealed increased size and conformational flexibility compared to their parent heterocycles. This information suggests that if similar studies were conducted on 4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-2-one, one might expect to observe distinct geometric properties that could influence its biological activity.

Chemical Reactions Analysis

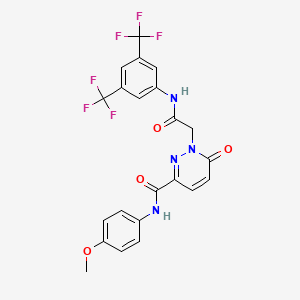

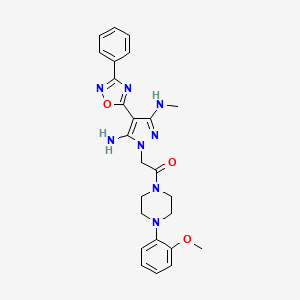

The second paper does not directly address the chemical reactions of the target compound but discusses the synthesis and evaluation of novel (4-piperidinyl)-piperazine derivatives as non-selective inhibitors . The optimization of substituents on the nitrogen of the piperidine ring was a focus, which is relevant to the piperazine component of the target compound. The findings suggest that modifications to the piperazine and piperidine rings can significantly impact the biological activity of these molecules.

Physical and Chemical Properties Analysis

Although the physical and chemical properties of 4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-2-one are not directly reported in the provided papers, the synthesis and structural analysis of related compounds suggest that the target compound may exhibit unique properties due to its heterocyclic components . The presence of the phenylpyrimidinyl group could contribute to its potential pharmacological properties, and the azetidine and piperazine rings may confer increased conformational flexibility, which is often a desirable trait in drug design.

作用機序

Target of Action

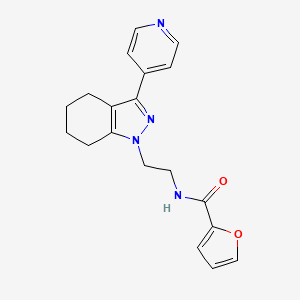

The primary target of this compound is the M1 muscarinic acetylcholine receptor (M1 mAChR) . This receptor plays a crucial role in the central nervous system and is a potential treatment target for cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

The compound acts as a positive allosteric modulator (PAM) at the M1 mAChR . It enhances the receptor’s response to its endogenous agonist, acetylcholine . The allosteric potentiation generally tracks with the efficiency of stimulus-response coupling .

Biochemical Pathways

The compound affects several signaling pathways. It has been investigated for its effects on three different signaling pathways: extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate (IP1) accumulation, and b-arrestin-2 recruitment . These pathways play a significant role in various cellular processes, including cell growth, differentiation, and metabolism .

Result of Action

The molecular and cellular effects of the compound’s action are largely consistent with a model of allostery previously described for benzyl quinolone carboxylic acid (BQCA), a prototypical first-generation PAM . The compound’s allosteric effects were solely governed by modulation of agonist affinity .

特性

IUPAC Name |

4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-17-11-22(7-6-19-17)18(25)14-9-23(10-14)16-8-15(20-12-21-16)13-4-2-1-3-5-13/h1-5,8,12,14H,6-7,9-11H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMZHWBPOSQTFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3001386.png)

![(2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3001392.png)

![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3001393.png)

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)

![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)